2-Amino-4'-chloropropiophenone hydrochloride
Overview
Description
It is a white crystalline powder commonly used in scientific research, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4’-chloropropiophenone hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is subsequently oxidized to 4-chlorophenylacetone. The final step involves the reaction of 4-chlorophenylacetone with ammonia to yield 2-Amino-4’-chloropropiophenone, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for 2-Amino-4’-chloropropiophenone hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4’-chloropropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 4-chlorophenylacetone or 4-chlorobenzoic acid.
Reduction: Formation of 4-chloroamphetamine or other amine derivatives.
Substitution: Formation of various substituted phenylacetone derivatives.
Scientific Research Applications
2-Amino-4’-chloropropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-4’-chloropropiophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-2-Aminopropiophenone: A closely related compound with similar chemical properties.
2- (tert-Butylamino)-4’-chloropropiophenone hydrochloride: Another derivative with different substituents on the phenyl ring.
Uniqueness
2-Amino-4’-chloropropiophenone hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a chloro group on the phenyl ring. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAMOOOAKCTFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945851 | |
Record name | 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23184-97-6 | |
Record name | 1-Propanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23184-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiophenone, 2-amino-4'-chloro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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